(R)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of an acetamide derivative, followed by the introduction of the cyclopropylethyl and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yields and enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or alter other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of ®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-1-(1-cyclopropylethyl)-3-(4-fluorobenzoyl)urea
- Cyclopropyl 4-fluorobenzyl ketone
- (S)-1-[cyclopropyl-(4-fluoro-benzyl)-carbamoyl]-ethyl-carbamic acid tert-butyl ester
Uniqueness
®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its bromine atom, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C14H17BrFNO |
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Molecular Weight |
314.19 g/mol |
IUPAC Name |
2-bromo-N-[(1R)-1-cyclopropylethyl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C14H17BrFNO/c1-10(12-4-5-12)17(14(18)8-15)9-11-2-6-13(16)7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3/t10-/m1/s1 |
InChI Key |
WJDNTGKQXSATBO-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1CC1)N(CC2=CC=C(C=C2)F)C(=O)CBr |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=C(C=C2)F)C(=O)CBr |
Origin of Product |
United States |
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